molecular formula C16H14FN5OS B4756956 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide

2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide

Cat. No.: B4756956
M. Wt: 343.4 g/mol
InChI Key: PJXABGJAWOSWOR-UHFFFAOYSA-N
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Description

This compound features a sulfanyl-acetamide backbone linked to a 1-(4-fluorophenyl)-1H-tetrazol-5-yl moiety. Its synthesis typically involves S-alkylation of tetrazole derivatives with α-halogenated ketones in basic media, as seen in analogous triazole syntheses . Spectroscopic characterization (e.g., IR, NMR) confirms the absence of tautomeric thiol forms, with key absorption bands at 1247–1255 cm⁻¹ (C=S) and 3278–3414 cm⁻¹ (NH), supporting the thione tautomer .

Properties

IUPAC Name

2-[[1-(4-fluorophenyl)tetrazol-5-yl]methylsulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5OS/c17-12-6-8-14(9-7-12)22-15(19-20-21-22)10-24-11-16(23)18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXABGJAWOSWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. The tetrazole ring and the fluorophenyl group can interact with various enzymes and receptors, leading to biological effects such as antibacterial and antioxidant activities .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

  • 4-Ethoxyphenyl Derivative () : Replacing the 4-fluorophenyl group with 4-ethoxyphenyl introduces steric bulk and electron-donating effects. The ethoxy group (OCH₂CH₃) may reduce electrophilicity compared to fluorine, altering pharmacokinetic properties like solubility and metabolic stability.
  • Chlorine’s strong electron-withdrawing effect could modulate receptor binding differently than fluorine.

Heterocyclic Core Modifications

  • 1,3,4-Thiadiazole Derivatives () : Substituting tetrazole with thiadiazole introduces a sulfur-rich heterocycle, which may enhance metal-binding capacity or alter redox properties. The 5-ethyl-1,3,4-thiadiazol-2-yl group in could improve stability under acidic conditions.
  • This modification might enhance interactions with hydrophilic enzyme pockets compared to the tetrazole core.

Spectral and Crystallographic Differences

  • IR Spectroscopy : The target compound’s IR spectrum lacks C=O bands (1663–1682 cm⁻¹), confirming cyclization into the tetrazole structure, unlike precursor hydrazinecarbothioamides .
  • Crystal Packing () : A related acetic acid derivative (C10H10N4O2S2) crystallizes in a triclinic system (space group P1) with O—H···N hydrogen bonds and π-π interactions. Such packing motifs suggest solid-state stability differences compared to bulkier analogs like the 3-chloro-4-methylphenyl derivative .

Pharmacological Implications

  • Antiproliferative Activity () : Hydroxyacetamide derivatives with triazole-thione moieties exhibit antiproliferative effects, suggesting that the tetrazole core in the target compound may similarly interact with cancer-related enzymes.
  • Binding Affinity : The 4-fluorophenyl group’s electronegativity may enhance binding to aryl hydrocarbon receptors (AhR) compared to ethoxy or chloro substituents, which prioritize hydrophobic interactions .

Data Tables

Table 1: Structural and Spectral Comparison

Compound Substituent/Ring Key IR Bands (cm⁻¹) Molecular Weight (g/mol)
Target Compound 4-Fluorophenyl 1247–1255 (C=S), 3278–3414 (NH) ~282.34*
4-Ethoxyphenyl Analog () 4-Ethoxyphenyl N/A ~308.37†
3-Chloro-4-methylphenyl () 3-Chloro-4-methylphenyl N/A 382.88‡

*Estimated based on ; †Calculated from C18H20N4O2S2; ‡From C13H12ClN5OS2.

Biological Activity

The compound 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This compound possesses a complex structure, integrating a tetrazole ring and a fluorophenyl group, which are known to enhance pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C18H15FN6O2SC_{18}H_{15}FN_{6}O_{2}S with a molecular weight of 398.4 g/mol. Its structure includes several functional groups that contribute to its biological activity:

Functional Group Description
TetrazoleEnhances solubility and bioactivity
FluorophenylIncreases lipophilicity and metabolic stability
SulfanylPotential for nucleophilic attack in biological systems

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the tetrazole moiety followed by the introduction of the sulfanyl and phenylacetamide groups. The synthetic pathway may include:

  • Formation of the Tetrazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfanyl Group : Nucleophilic substitution methods are often employed.
  • Final Coupling : The phenylacetamide moiety is added to complete the synthesis.

Antitumor Activity

Recent studies have indicated that compounds with tetrazole moieties exhibit significant antitumor properties. In vitro assays have demonstrated that derivatives similar to this compound show promising activity against various cancer cell lines, including:

Cell Line IC50 (µM) Comparison Compound IC50 (µM)
HT-290.08Sorafenib3.61
H4600.36PAC-11.36
MKN-450.97

These findings suggest that the compound may inhibit specific kinases involved in cancer progression, similar to existing therapies like sorafenib.

Antimicrobial Activity

The presence of the tetrazole and fluorophenyl groups also suggests potential antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating a broad spectrum of activity.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest:

  • Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways associated with tumor growth.
  • Interaction with DNA : There is potential for binding to DNA or RNA structures, disrupting cellular functions.

Case Studies

Several case studies highlight the efficacy of compounds structurally related to this compound:

  • Study on Antitumor Activity : A series of tetrazole derivatives were tested against multiple cancer cell lines, revealing significant cytotoxic effects comparable to established chemotherapeutics.
  • Antimicrobial Testing : Compounds featuring similar functional groups were evaluated for their ability to inhibit bacterial growth, with several exhibiting notable activity against resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide

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